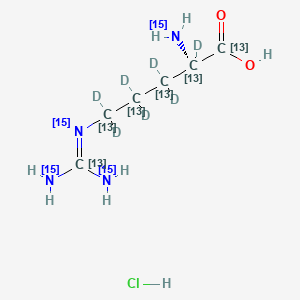

L-Arginine-13C6,15N4,d7 (hydrochloride)

説明

BenchChem offers high-quality L-Arginine-13C6,15N4,d7 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Arginine-13C6,15N4,d7 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C6H15ClN4O2 |

|---|---|

分子量 |

227.63 g/mol |

IUPAC名 |

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino]-2,3,3,4,4,5,5-heptadeuterio(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1,7+1,8+1,9+1,10+1; |

InChIキー |

KWTQSFXGGICVPE-JPYWAUJDSA-N |

異性体SMILES |

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([2H])[13C]([2H])([2H])[15N]=[13C]([15NH2])[15NH2])[15NH2].Cl |

正規SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

製品の起源 |

United States |

L-Arginine-13C6,15N4,d7 (HCl): The "Super-Heavy" Isotope for High-Fidelity Proteomics

[1]

Executive Summary

L-Arginine-13C6,15N4,d7 (hydrochloride) is a highly specialized, stable isotope-labeled amino acid used primarily in quantitative mass spectrometry-based proteomics (SILAC).[1][2][3] Characterized by a mass shift of +17.0 Daltons relative to its natural counterpart, this isotopologue represents the "super-heavy" tier of arginine labeling.

Its primary utility lies in hyper-multiplexing (expanding SILAC beyond 3-plex) and mitigating the confounding effects of Arginine-to-Proline conversion . By introducing a distinct mass signature that does not overlap with standard "Heavy" (Arg10) or "Medium" (Arg6) channels, it enables high-precision quantification of protein turnover and differential expression in complex biological systems.

Part 1: Chemical Identity & Physicochemical Properties[1]

This molecule is an L-Arginine hydrochloride salt where every carbon, nitrogen, and non-exchangeable hydrogen atom in the side chain has been replaced with its heavy isotope.

structural Configuration

-

Carbon-13 (

): All 6 carbon atoms are replaced (Mass shift: +6 Da).[4] -

Nitrogen-15 (

): All 4 nitrogen atoms are replaced (Mass shift: +4 Da). -

Deuterium (

or D): 7 hydrogen atoms on the aliphatic side chain are replaced (Mass shift: +7 Da).

Technical Specifications Table

| Property | Specification |

| Chemical Name | L-Arginine-13C6, 15N4, d7 hydrochloride |

| Mass Shift ( | +17.02 Da (approx. +17 Da) |

| Molecular Formula | |

| Molecular Weight | ~227.63 g/mol (Salt); ~191.2 g/mol (Free base) |

| Isotopic Purity | |

| Solubility | Highly soluble in water (>100 mg/mL); PBS |

| Stability | Stable at RT; Hygroscopic (store desiccated at -20°C) |

| Application | SILAC (Multiplexing), NMR, Metabolic Flux Analysis |

Part 2: The "Arginine Problem" & The Isotopic Solution

In quantitative proteomics, specifically SILAC (Stable Isotope Labeling by Amino acids in Cell culture) , researchers incorporate heavy amino acids into the proteome.[3][4][5] However, two major challenges exist: Multiplexing Limits and Metabolic Conversion .

Hyper-Multiplexing Capability

Standard SILAC experiments are limited to 2 or 3 states:

The Solution: L-Arginine-13C6,15N4,d7 provides a "Super-Heavy" channel (+17 Da) . This allows for 4-plex experiments (or higher when combined with various Lysine isotopologues), enabling the simultaneous comparison of four biological conditions (e.g., Control, Drug A, Drug B, Drug A+B) in a single MS run.

Mitigating Arginine-to-Proline Conversion

A notorious artifact in SILAC is the metabolic conversion of Arginine to Proline via the Arginase/Ornithine Aminotransferase pathway.

-

The Problem: If Heavy Arginine converts to Heavy Proline, the heavy label is "diluted" into the Proline pool. This creates satellite peaks for Proline-containing peptides, distorting quantification ratios.[7]

-

The Isotopic Advantage:

-

Mass Separation: If Arg-17 converts to Proline, it generates a unique "Heavy Proline" species (approx +13 Da, retaining

and side-chain Deuteriums). This mass shift is distinct from the standard heavy Proline (+6 Da) generated by Arg-10 conversion. This allows bioinformatics software to filter out or account for the conversion artifact more easily. -

Kinetic Isotope Effect (KIE): Carbon-Deuterium (C-D) bonds are stronger than C-H bonds. The presence of deuterium (d7) can theoretically slow down the enzymatic cleavage of the arginine side chain, potentially reducing the rate of conversion to proline compared to non-deuterated heavy arginine.

-

Figure 1: The metabolic fate of Super-Heavy Arginine. While the primary goal is incorporation into the proteome (Green), metabolic leakage (Red) converts it to a specific +13 Da Proline artifact, distinguishable from other heavy Proline signals.

Part 3: Experimental Protocol (SILAC Workflow)

This protocol describes the adaptation of mammalian cells (e.g., HeLa, HEK293) to L-Arginine-13C6,15N4,d7 media.

Phase 1: Media Preparation

Reagents:

-

SILAC-grade DMEM (deficient in Arg/Lys).[3]

-

Dialyzed Fetal Bovine Serum (dFBS) – Critical to remove natural amino acids.

-

L-Arginine-13C6,15N4,d7 HCl (Target Conc: 28-84 mg/L depending on cell line).

-

L-Lysine (matched heavy label, e.g., Lys-8, if double labeling).

Procedure:

-

Reconstitution: Dissolve L-Arginine-13C6,15N4,d7 in PBS to create a 1000x stock solution. Filter sterilize (0.22 µm).

-

Media Formulation: Add the stock to the SILAC DMEM. Supplement with 10% dFBS and 1% Pen/Strep.

-

Proline Block (Optional but Recommended): Add unlabeled L-Proline (200 mg/L) to the media. This saturates the proline biosynthetic pathway, further suppressing the conversion of your expensive heavy Arginine into Proline.[3]

Phase 2: Cell Adaptation[1]

-

Seeding: Thaw cells and seed into the prepared Heavy Media at 20% confluency.

-

Passaging: Passage cells for at least 5-6 doublings (approx. 2 weeks). This ensures >97% incorporation of the heavy label into the proteome.

-

Validation: Lyse a small aliquot of cells and run a "incorporation check" via MS. Look for the disappearance of the light Arginine peak.

Phase 3: Lysis & Digestion[1]

-

Lysis: Lyse cells in 8M Urea or SDS-based buffer.

-

Quantification: Quantify protein concentration (BCA assay).

-

Mixing: Mix "Super-Heavy" lysates with "Light" (and/or "Medium") lysates at a 1:1 ratio.

-

Digestion: Perform reduction (DTT), alkylation (IAA), and Trypsin digestion (1:50 enzyme:protein ratio) overnight. Trypsin cleaves C-terminal to Arginine, ensuring every peptide (except C-term) carries the label.

Part 4: Data Analysis & Interpretation[1]

Successful use of this isotope requires correct configuration of bioinformatics software (e.g., MaxQuant, Proteome Discoverer).

MaxQuant Configuration

To detect the +17 Da shift, you must create a custom modification.

-

Go to: Configuration -> Modifications.

-

Add New Modification:

-

Name: Arg17 (or Arg13C615N4d7).

-

Composition Change: C(6) H(-1) N(4) H(7) - C(6) N(4) H(6) -> Wait, simplify:

-

Standard Composition: Add 13C(6) 15N(4) 2H(7) and subtract C(6) N(4) H(7).

-

Total Mass Shift: +17.0256 Da (Calculate exact mass based on: 13C=1.00335, 15N=0.99703, D=1.00628).

-

-

Group Specific Parameters: In the "Group-specific parameters" tab, under "Multiplicity", select 3 (or 4).

-

Label 0: (Light)

-

Label 1: Arg10 (Heavy)

-

Label 2: Arg17 (Super-Heavy)

-

Interpreting the Spectra[1][4]

Part 5: References

-

Sigma-Aldrich. L-Arginine-13C6,15N4,d7 hydrochloride Product Specification. Link

-

Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link

-

Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics. Link

-

Cayman Chemical. L-Arginine-d7 (hydrochloride) Technical Information. Link

-

Cambridge Isotope Laboratories. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). Link

Sources

- 1. Arginine for SILAC | Eurisotop [eurisotop.com]

- 2. isotope.com [isotope.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. L-Arginine-HCl, 13C6, 15N4 for SILAC - Creative Biolabs [creative-biolabs.com]

- 5. d-nb.info [d-nb.info]

- 6. isotope.com [isotope.com]

- 7. Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Arginine-13C6,15N4,d7 hydrochloride ((S)-(+)-Arginine-13C6,15N4,d7 (hydrochloride)) | Endogenous Metabolite | 2483829-29-2 | Invivochem [invivochem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Isotopic Purity of L-Arginine-13C6,15N4,d7

The following technical guide details the synthesis, purification, and isotopic certification of L-Arginine-13C6,15N4,d7 (Arg-17), the "ultra-heavy" isotopologue used in high-precision proteomics (SILAC) and biomolecular NMR.

Executive Summary

L-Arginine-13C6,15N4,d7 represents the maximal stable isotope density for arginine commercially viable today, providing a mass shift of +17 Da (M+17). This specific isotopologue addresses a critical "blind spot" in quantitative proteomics: the metabolic conversion of Arginine to Proline (the "Arginine-to-Proline conversion problem") and the spectral overlap of lower-mass isotopologues (e.g., Arg-6 or Arg-10) in complex matrices.

This guide outlines a chemo-enzymatic synthesis strategy that prioritizes isotopic fidelity (>99% atom enrichment) and chiral integrity (>99% L-enantiomer).

Key Molecular Specifications

| Feature | Specification | Rationale |

| Carbon Labeling | [U-13C6] (99%) | Eliminates M+0 back-exchange; provides +6 Da base shift. |

| Nitrogen Labeling | [U-15N4] (99%) | Provides +4 Da shift; critical for NMR 15N-HSQC resolution. |

| Deuterium Labeling | [2,3,3,4,4,5,5-d7] (98%) | Perdeuteration of the carbon backbone (+7 Da). Reduces dipole-dipole relaxation in NMR; adds unique mass offset for MS. |

| Total Mass Shift | +17 Da | Distinguishes from metabolic artifacts (e.g., Arg-10 → Pro-6 conversion). |

Synthesis Strategy: The Convergent Guanidinylation Route

Direct fermentation in D2O/13C-glucose media is often insufficient for producing high-grade d7-Arginine due to partial back-exchange of alpha-protons and the high cost of perdeuterated reagents. Therefore, a convergent chemical synthesis is the gold standard.

This protocol couples a fully labeled L-Ornithine core (13C5, 15N2, d7) with a labeled Guanidinylating Agent (13C, 15N2).

Retrosynthetic Analysis

The synthesis disconnects at the guanidino group. The carbon backbone is derived from L-Ornithine, while the terminal amidine moiety is installed using a labeled electrophile.

-

Fragment A (Backbone): L-Ornithine-13C5,15N2,d7 (Derived from 13C,15N,d-Glutamate).

-

Fragment B (Donor): O-Methylisourea-13C,15N2 (or 13C,15N2-Cyanamide).

Synthesis Workflow Diagram

Caption: Convergent synthesis of L-Arginine-13C6,15N4,d7 via copper-protected guanidinylation of labeled ornithine.

Detailed Experimental Protocol

Step 1: Copper(II) Chelation of L-Ornithine

To ensure regioselectivity, the alpha-amino group of the ornithine precursor must be protected. Copper chelation is preferred over organic protecting groups (Boc/Fmoc) because it is transient and avoids harsh deprotection steps that could induce deuterium exchange.

-

Dissolution: Dissolve 10.0 mmol of L-Ornithine-13C5,15N2,d7 (HCl salt) in 20 mL of ultrapure water.

-

Chelation: Add 5.0 mmol of Copper(II) Sulfate (CuSO4·5H2O).[1] Adjust pH to 11.0 using 2M NaOH.

-

Mechanism: The copper ion forms a stable square-planar complex with the alpha-amino and carboxyl groups, leaving the delta-amino group (side chain) free and nucleophilic.

Step 2: Guanidinylation

This is the critical carbon-nitrogen bond-forming step that completes the isotopic pattern.

-

Reagent Addition: To the blue copper-ornithine solution, add 12.0 mmol (1.2 eq) of O-Methylisourea-13C,15N2 sulfate .

-

Reaction: Stir at room temperature (25°C) for 24–48 hours. Monitor pH and maintain at ~10.5.

-

Monitoring: Use TLC or HPLC to track the disappearance of Ornithine and the appearance of the Arginine-Cu complex.

Step 3: Decomplexation and Isolation

-

Acidification: Carefully adjust pH to 5.0 with dilute HCl to destabilize the copper complex.

-

Cation Exchange: Pass the solution through a cation exchange column (e.g., Dowex 50W-X8, NH4+ form).

-

Wash: Elute copper ions with water/mild buffer.

-

Elution: Elute the labeled Arginine with 2M NH4OH.

-

-

Crystallization: Concentrate the eluate under reduced pressure. Recrystallize from water/ethanol to obtain L-Arginine-13C6,15N4,d7 as the free base or hydrochloride salt.

Isotopic Purity & Quality Control (QC)

Trustworthiness in stable isotope standards relies on multi-modal validation. A single technique is insufficient to confirm both positional isotopomer purity and chemical structure.

QC Workflow

Caption: Multi-modal quality control workflow for validating isotopic and chiral purity.

Analytical Specifications

A. High-Resolution Mass Spectrometry (HRMS)[2]

-

Method: Direct infusion ESI-TOF or Orbitrap.

-

Target: Monoisotopic mass of [M+H]+.

-

Unlabeled L-Arg: m/z 175.119

-

L-Arg-13C6,15N4,d7: m/z 192.15 (approx).

-

-

Acceptance Criteria:

B. Quantitative NMR (qNMR)

-

1H-NMR (D2O): Verify the absence of signals at alpha, beta, gamma, and delta positions (due to d7 labeling). Residual proton signals indicate incomplete deuteration.

-

13C-NMR: Observe large couplings (J_CC and J_CN) confirming the contiguous 13C backbone and 15N connectivity.

C. Chiral Purity

-

Column: Crown ether-based chiral column (e.g., Crownpak CR-I).

-

Mobile Phase: Perchloric acid (pH 1.5).

-

Requirement: > 99.5% L-isomer. D-Arginine is biologically inactive and can skew proteomic quantification.

References

-

Vertex Pharmaceuticals. (2025). Synthesis of Selectively 13C/2H/15N-Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. National Institutes of Health (PMC).

-

Cambridge Isotope Laboratories. (2024). L-Arginine[1][2][3][5][6][7][8][9][10][11][12][13]·HCl (13C6, 99%; 15N4, 99%) Product Specifications.

-

Sigma-Aldrich. (2024).[14] L-Arginine-13C6,15N4,d7 hydrochloride Product Sheet.

-

Borgne-Sanchez, A., et al. (2015). Deletion of Genes Encoding Arginase Improves Use of “Heavy” Isotope-Labeled Arginine for Mass Spectrometry in Fission Yeast. PLOS ONE.

-

TargetMol. (2024). L-Arginine-13C6,15N4,d7 hydrochloride Technical Data.

Sources

- 1. L-Arginine-13C6,15N4,d7 hydrochloride ((S)-(+)-Arginine-13C6,15N4,d7 (hydrochloride)) | Endogenous Metabolite | 2483829-29-2 | Invivochem [invivochem.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. isotope.com [isotope.com]

- 4. chempep.com [chempep.com]

- 5. isotope.com [isotope.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. US5591613A - Method for the preparation of D-arginine and L-ornithine - Google Patents [patents.google.com]

- 8. L-Arginine-13C6,15N4,d7 hydrochloride_TargetMol [targetmol.com]

- 9. journals.plos.org [journals.plos.org]

- 10. L-Arginine-HCl, 13C6, 15N4 for SILAC - Creative Biolabs [creative-biolabs.com]

- 11. isotope.com [isotope.com]

- 12. researchgate.net [researchgate.net]

- 13. shoko-sc.co.jp [shoko-sc.co.jp]

- 14. L-Arginin-15N4 -hydrochlorid 98 atom % 15N, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Validating the Certificate of Analysis for L-Arginine-13C6,15N4,d7

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Bioanalytical QA/QC Professionals[1]

Introduction: The "M+17" Standard in Precision Analytics

In the landscape of quantitative proteomics and metabolomics, the demand for high-fidelity Internal Standards (IS) has pushed synthesis beyond simple Carbon-13 labeling.[1] L-Arginine-13C6,15N4,d7 represents a "super-heavy" isotopologue with a mass shift of +17 Daltons (Da) relative to the unlabeled (light) congener.[1]

This specific labeling pattern—replacing all six carbons with

However, the introduction of seven deuterium atoms introduces a physicochemical variable known as the Deuterium Isotope Effect , which can compromise chromatographic co-elution. This guide provides a rigorous framework for interpreting the Certificate of Analysis (CoA) for this material and validating its suitability for LC-MS/MS workflows.

Deconstructing the Certificate of Analysis (CoA)

The CoA is not merely a receipt; it is the primary data source for quantitative accuracy. When reviewing a CoA for L-Arginine-13C6,15N4,d7, three parameters dictate its utility: Isotopic Enrichment , Chemical Purity , and Stoichiometry .[1]

Isotopic Enrichment (Atom %)

Unlike chemical purity, isotopic enrichment quantifies the probability of the heavy isotope being present at the designated positions.

-

The Specification: Typically listed as

for -

The Risk: Incomplete deuteration (e.g., d6 or d5 species) creates "isotopic bleed." If the d7 enrichment is low (e.g., 95%), a significant portion of your IS will appear at M+16 or M+15.

-

Validation Check: Examine the Mass Spectrum provided in the CoA. Look for the "M-1" peak relative to the molecular ion.[1] A clean M+17 peak with negligible M+16 indicates high isotopic fidelity.[1]

Chemical Purity vs. Isotopic Purity

-

Chemical Purity (CP): Determined by HPLC-UV or qNMR. It represents the percentage of the material that is chemically Arginine, regardless of isotope.

-

Isotopic Purity: The percentage of the Arginine molecules that contain the full isotope tag.[1]

-

The Calculation Trap: When calculating the concentration for your stock solution, you must correct for Chemical Purity , Water Content , and Counter-ions (see Section 4).[1]

The Counter-Ion Factor

Most commercial L-Arginine standards are supplied as the Hydrochloride (HCl) salt to ensure stability and solubility.[1]

-

Free Base MW: ~191.22 g/mol (Calculated:

). -

HCl Salt MW: ~227.68 g/mol .[1]

-

Critical Action: Ensure the mass used for molarity calculations matches the form listed on the CoA. Using the free base MW for the HCl salt will result in a ~16% systematic error in concentration.[1]

The Deuterium Isotope Effect: A Chromatographic Risk

The presence of seven deuterium atoms (

-

Mechanism: This reduces the effective hydrophobic surface area of the molecule.[1]

-

Observation: On Reverse Phase (C18) columns, deuterated arginine often elutes earlier than the light (protio) analyte.

-

Consequence: If the retention time shift (

) is significant, the IS and the analyte may experience different matrix effects (ion suppression/enhancement) at the electrospray source, negating the benefit of using an IS.

Visualization of the Risk:

Figure 1: The causal chain of the Deuterium Isotope Effect in LC-MS/MS, leading to potential quantitative bias.[1]

Protocol: User Validation & Preparation

Upon receipt of the material, do not assume the CoA guarantees performance in your specific matrix. Follow this validation workflow.

Step 1: Stock Solution Preparation (Gravimetric Correction)

To prepare a precise stock (e.g., 10 mM), use the following corrected mass equation:

Example Data from CoA:

Step 2: Isotopic Interference Check (The "Blank" Test)

Before spiking into samples, verify that the IS does not contribute signal to the analyte channel (M+0).

-

Prepare: A neat solution of the IS at 10x the intended working concentration.

-

Inject: Run standard LC-MS method monitoring the Light Arginine transition (e.g., 175 -> 70) and the Heavy Arginine transition (e.g., 192 -> 87).

-

Criteria: The signal in the Light channel (M+0) must be

of the signal in the Heavy channel.-

Note: High-purity 13C/15N reagents rarely show interference, but d7 synthesis can sometimes leave traces of d0-d6 if the starting material was not fully deuterated.[1]

-

Step 3: Retention Time Shift Validation

-

Prepare: A mixture containing both Light L-Arginine and L-Arginine-13C6,15N4,d7 at equimolar concentrations.

-

Run: LC-MS/MS using your specific column and gradient.[1]

-

Calculate:

. -

Decision Rule:

Summary of Quantitative Specifications

| Parameter | Specification | Criticality | Impact on Assay |

| Formula | High | Determines MW for stock prep.[1] | |

| Mass Shift | +17.0 Da | High | Prevents cross-talk with M+0 to M+10.[1] |

| Atom % 13C | Medium | Ensures sharp isotopic envelope.[1] | |

| Atom % D | Critical | Prevents peak broadening & retention shift variability.[1] | |

| Chiral Purity | L-Isomer | High | D-Arginine is biologically inactive and may elute differently on chiral columns.[1] |

| Appearance | White to off-white solid | Low | Visual check for degradation (yellowing).[1] |

CoA Validation Workflow Diagram

Figure 2: Decision tree for the acceptance and validation of L-Arginine-13C6,15N4,d7 standards.

References

-

Sigma-Aldrich. L-Arginine-13C6,15N4,d7 hydrochloride Product Specification. Retrieved from .[1]

-

Cambridge Isotope Laboratories. Stable Isotope-Labeled Amino Acid Standards: Technical Notes. Retrieved from .

-

Wang, S., & Cyronak, M. (2013). Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

-

Creative Biolabs. L-Arginine-HCl, 13C6, 15N4 for SILAC Applications. Retrieved from .

-

ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Mechanisms of Retention Time Shifts. Retrieved from .

Sources

A Senior Application Scientist's Guide to L-Arginine-¹³C₆,¹⁵N₄,d₇: From Quantitative Proteomics to Metabolic Pathway Tracing

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of L-Arginine-¹³C₆,¹⁵N₄,d₇, a heavily labeled stable isotope analogue of the amino acid L-arginine. We will move beyond a simple catalog description to explore the fundamental principles, validated experimental workflows, and advanced applications that make this molecule an indispensable tool in modern biological mass spectrometry.

Core Concept: The Power of "Heavy" Arginine in Mass Spectrometry

In mass spectrometry (MS), molecules are identified and quantified based on their mass-to-charge ratio. L-Arginine-¹³C₆,¹⁵N₄,d₇ is chemically identical to its natural, or "light," counterpart but possesses a significantly greater mass due to the incorporation of stable heavy isotopes: six Carbon-13 (¹³C), four Nitrogen-15 (¹⁵N), and seven Deuterium (²H or D) atoms. This mass difference is the cornerstone of its utility.

When used in cell culture or as an internal standard, this "heavy" arginine acts as a tracer that can be perfectly distinguished from its "light" endogenous form by a mass spectrometer.[1] This allows for highly precise relative or absolute quantification of proteins and metabolites, eliminating many of the sample-to-sample variations that can plague other analytical methods.[2][3]

Sourcing and Technical Specifications

Reliable and high-purity L-Arginine-¹³C₆,¹⁵N₄,d₇ is critical for experimental success. Several reputable suppliers specialize in high-purity stable isotopes for research use.

Key Suppliers:

-

Cambridge Isotope Laboratories, Inc.

-

Sigma-Aldrich (Merck)

-

Santa Cruz Biotechnology, Inc.

-

InvivoChem

-

MedChemExpress

Below is a summary of the key technical specifications for L-Arginine-¹³C₆,¹⁵N₄,d₇ hydrochloride, the common salt form provided for enhanced stability and solubility.

| Property | Value | Source |

| Chemical Formula | H₂¹⁵N¹³C(=¹⁵NH)¹⁵NH(¹³CD₂)₃¹³CD(¹⁵NH₂)¹³COOH • HCl | [4] |

| Molecular Weight | ~227.63 g/mol | [4] |

| Labeled CAS Number | 2483829-29-2 | [4][5][6][7] |

| Unlabeled CAS Number | 1119-34-2 | [4][6] |

| Isotopic Purity | Typically ≥98-99 atom % for ¹³C, ¹⁵N, and D | |

| Chemical Purity | Typically ≥95-98% | [5] |

| Appearance | Solid / Crystalline Powder | |

| Storage Conditions | Room temperature, away from light and moisture | [4][8] |

Primary Application: Quantitative Proteomics with SILAC

The most widespread application of labeled arginine is in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.[1][9]

The Rationale Behind SILAC

SILAC allows for the direct comparison of protein abundance between two or more cell populations.[1] The core principle involves metabolically incorporating "heavy" amino acids into one cell population and "light" (natural) amino acids into a control population.[2][10] After experimental treatment, the cell populations are combined 1:1. Because the proteins are mixed at the earliest possible stage, subsequent sample handling steps (lysis, digestion, fractionation) affect both "heavy" and "light" proteins equally, dramatically reducing experimental error.

L-arginine and L-lysine are the canonical amino acids used in SILAC. The rationale is elegantly simple: trypsin, the most common enzyme used to digest proteins into smaller peptides for MS analysis, specifically cleaves at the carboxyl side of arginine and lysine residues.[2][10] Therefore, labeling with heavy arginine and lysine ensures that virtually every tryptic peptide (except the C-terminal peptide) will contain a heavy label, making it quantifiable by the mass spectrometer.[2]

SILAC Experimental Workflow

A successful SILAC experiment is a self-validating system. The workflow ensures that the quantification is robust and reproducible.

Caption: General experimental workflow for a quantitative proteomics SILAC experiment.

Validated SILAC Protocol Using L-Arginine-¹³C₆,¹⁵N₄,d₇

This protocol outlines the key steps and critical quality control checks.

Materials:

-

SILAC-grade DMEM or RPMI 1640 medium lacking L-arginine and L-lysine.

-

Dialyzed Fetal Bovine Serum (dFBS).

-

"Light" L-arginine (Arg-0) and L-lysine (Lys-0).

-

"Heavy" L-Arginine-¹³C₆,¹⁵N₄,d₇ (or another variant like ¹³C₆,¹⁵N₄) and heavy L-lysine (e.g., ¹³C₆,¹⁵N₂).

-

Cell line of interest.

Methodology:

-

Media Preparation: Prepare "Light" and "Heavy" SILAC media by supplementing the base medium with dFBS and either the light or heavy amino acids to their normal physiological concentrations.

-

Cell Adaptation & Label Incorporation (Critical QC Step):

-

Culture cells in the "Heavy" medium for at least 5-6 cell divisions to ensure near-complete (>97%) incorporation of the heavy amino acids into the proteome.[10]

-

Validation: After adaptation, harvest a small aliquot of cells, extract proteins, digest with trypsin, and analyze via LC-MS/MS. Check the spectra for any remaining "light" peptides. Incomplete labeling will compromise quantification accuracy.

-

-

Experimental Phase:

-

Plate adapted "Heavy" cells and control "Light" cells.

-

Apply the experimental treatment to the "Heavy" population and the vehicle/control treatment to the "Light" population.

-

-

Harvesting and Mixing (Critical QC Step):

-

Harvest both cell populations. Perform a protein quantification assay (e.g., BCA) on small, separate aliquots of each population.

-

Mix the remaining cell lysates in a precise 1:1 protein ratio.

-

Validation: Run a small amount of the 1:1 mix on an SDS-PAGE gel followed by LC-MS/MS analysis. The majority of identified proteins should have a heavy/light ratio close to 1.0. This validates your mixing accuracy before proceeding with in-depth analysis.

-

-

Protein Digestion: Reduce, alkylate, and digest the combined protein lysate with sequencing-grade trypsin overnight.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ only by the mass of the incorporated heavy isotopes.[1]

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and calculate the intensity ratios of heavy to light peptide pairs. These ratios directly reflect the relative abundance of the source proteins between the two experimental conditions.

Advanced Application: Metabolic Flux & Tracer Studies

Beyond quantifying static protein levels, L-Arginine-¹³C₆,¹⁵N₄,d₇ is a superb tool for metabolic flux analysis, allowing scientists to trace the metabolic fate of arginine in real-time.[11][12]

Tracing Arginine's Metabolic Pathways

By providing cells with "heavy" arginine and analyzing its downstream metabolites via LC-MS over time, researchers can map active biochemical pathways and quantify their flux.[11][13] This is invaluable for understanding how cellular metabolism is reprogrammed in response to stimuli or in disease states.[12][14]

For example, studies in activated T cells have used ¹³C₆-L-arginine to trace its conversion into key immunomodulatory molecules.[13][15] Arginine is not just a building block for proteins; it is a substrate for multiple enzymes.

Caption: Simplified metabolic fate of heavy L-Arginine in mammalian cells.

Protocol Considerations for Tracer Studies

-

Experimental Design: Grow cells under standard conditions. At time zero, switch the medium to one containing L-Arginine-¹³C₆,¹⁵N₄,d₇.

-

Time-Course Sampling: Harvest cell lysates and/or culture medium at multiple time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr).

-

Metabolite Extraction: Use a robust extraction method (e.g., methanol/acetonitrile/water) to quench metabolism and extract polar metabolites.

-

LC-MS/MS Analysis: Employ an LC-MS/MS method optimized for separating and detecting polar metabolites. Monitor for the specific mass transitions of the expected labeled products (e.g., ¹³C₅-Ornithine, ¹³C₅-Citrulline).

-

Data Analysis: Calculate the Apparent Fractional Labeling (AFL) for each metabolite at each time point. This represents the percentage of a given metabolite pool that has become isotopically labeled, providing a direct measure of pathway activity.[13]

Conclusion

L-Arginine-¹³C₆,¹⁵N₄,d₇ is a versatile and powerful research tool. Its primary application in SILAC proteomics provides an exceptionally accurate and robust method for quantifying differential protein expression. Furthermore, its use in metabolic tracer studies offers dynamic insights into the complex and critical biochemical pathways stemming from arginine metabolism. Proper experimental design, including critical validation steps for label incorporation and sample mixing, is paramount to leveraging the full potential of this indispensable stable isotope.

References

- BenchChem. (n.d.). Application Notes and Protocols for SILAC Experiments with 13C-Arginine.

- Cambridge Isotope Laboratories, Inc. (n.d.). L-Arginine·HCl (¹³C₆, 97%; D₇, 97%; ¹⁵N₄, 97%).

- Wikipedia. (2023). Stable isotope labeling by amino acids in cell culture.

- G-Biosciences. (2018). SILAC for Improved Mass Spectrometry & Quantitative Proteomics.

- UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation.

- Creative Proteomics. (n.d.). Overview of SILAC Technology for Quantitative Proteomics.

- InvivoChem. (n.d.). L-Arginine-13C6,15N4,d7 hydrochloride.

- Cambridge Isotope Laboratories, Inc. (n.d.). L-Arginine·HCl (¹³C₆, 99%; ¹⁵N₄, 99%).

- Fisher Scientific. (n.d.). Cambridge Isotope Laboratories L-ARGININE:HCL (13C6, 99%; 15N4, 99%), 0.5 G.

- Eurisotop. (n.d.). L-ARGININE:HCL.

- Sigma-Aldrich. (n.d.). L-Arginine- 13 C 6 , 15 N 4 ,2,3,3,4,4,5,5-d 7 hydrochloride.

- Fisher Scientific. (n.d.). Cambridge Isotope Laboratories L-ARGININOSUCCINIC ACID BARIUM SALT:2H2O.

- Cambridge Isotope Laboratories, Inc. (n.d.). L-Arginine·HCl (¹³C₆, 99%; ¹⁵N₄, 99%).

- MedChemExpress. (n.d.). L-Arginine- 13 C 6 , 15 N 4 ,d 7 hydrochloride.

- TargetMol. (n.d.). L-Arginine-13C6,15N4,d7 hydrochloride.

- Geiger, R., et al. (2016). L-Arginine Modulates T Cell Metabolism and Enhances Survival and Anti-tumor Activity. Cell, 167(3), 829–842.e13.

- Creative Proteomics. (n.d.). Advanced Arginine Detection: LC-MS, HPLC & Metabolomics.

- Tanaka, E., et al. (2022). Metabolic Analysis of Three-Dimensional Cultured Gastrointestinal Cancer Cells Suggests that l-Arginine Inhibits Tumor Growth by Affecting the Urea Cycle. Metabolites, 12(1), 63.

- Santa Cruz Biotechnology, Inc. (n.d.). L-Arginine-13C,d4 Dihydrochloride.

- Tsikas, D. (2017). Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: The road to maturity. Journal of Chromatography B, 1055-1056, 74-86.

- Sigma-Aldrich. (n.d.). Tools for Mass Spectrometry.

- Seim, G. L., Britt, E. C., & Fan, J. (2019). Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling. Methods in Molecular Biology, 1978, 199-217.

- Creative Biolabs. (n.d.). L-Arginine-HCl, 13C6, 15N4 for SILAC.

- Geiger, R., et al. (2016). L-Arginine Modulates T Cell Metabolism and Enhances Survival and Anti-tumor Activity. PMC.

- MedChemExpress. (n.d.). L-Arginine- 13 C 6 , 15 N 4 hydrochloride.

- Fisher Scientific. (n.d.). Sigma Aldrich Fine Chemicals Biosciences L-Arginine-13C6,15N4 hydrochloride.

- van Gorp, C. F., et al. (2017). 24-Hour protein, arginine and citrulline metabolism in fed critically ill children – a stable isotope tracer study. PMC.

Sources

- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. isotope.com [isotope.com]

- 5. L-Arginine-13C6,15N4,d7 hydrochloride ((S)-(+)-Arginine-13C6,15N4,d7 (hydrochloride)) | Endogenous Metabolite | 2483829-29-2 | Invivochem [invivochem.com]

- 6. L-ARGININE:HCL | Eurisotop [eurisotop.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. isotope.com [isotope.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 11. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 12. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research-collection.ethz.ch [research-collection.ethz.ch]

- 14. Metabolic Analysis of Three-Dimensional Cultured Gastrointestinal Cancer Cells Suggests that l-Arginine Inhibits Tumor Growth by Affecting the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-Arginine Modulates T Cell Metabolism and Enhances Survival and Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Isotopically Labeled Arginine: A Technical Guide

Executive Summary

Arginine is a metabolic nexus.[1][2][3][4][5][6][7][8][9] In drug development—particularly within immuno-oncology and fibrosis—the partitioning of arginine between the Nitric Oxide Synthase (NOS) and Arginase pathways is a critical biomarker of cellular state (e.g., M1 vs. M2 macrophage polarization).

This guide provides a rigorous framework for tracing the metabolic fate of isotopically labeled arginine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike generic protocols, this document focuses on the differential logic required to select the correct isotopologue (e.g.,

The Isotopic Toolkit: Tracer Selection Strategy

The choice of isotopic label dictates which downstream pathways become visible. A common error in experimental design is using a single tracer to answer questions about both carbon flux and nitrogen fate.

Tracer Selection Matrix

| Tracer | Primary Utility | Mechanism & Detection Logic |

| L-Arginine ( | Carbon Skeleton Flux (Polyamine synthesis, Proline, Glutamate) | Tracks the carbon backbone. Ideal for distinguishing Arginase activity (produces M+5 Ornithine) from NOS activity (produces M+6 Citrulline). |

| L-Arginine (Guanidino- | Nitric Oxide (NO) Production (Urea Cycle efficiency) | The "Gold Standard" for NOS. One |

| L-Arginine ( | Proteomics (SILAC) | Primarily for protein turnover. Warning: In metabolic flux studies, the "Arginine-to-Proline" conversion can scramble the label, complicating small molecule analysis. |

Core Metabolic Divergence: The "Fate Map"

Arginine metabolism is a competition between consumption by Arginase (cytosolic/mitochondrial) and NOS.[10] The following diagram illustrates the atom-level transition logic required for mass spectrometry interpretation.

Pathway Visualization (Graphviz)

Figure 1: Metabolic divergence of Arginine. Note that Arginase cleaves the carbon backbone (C6 -> C5 + C1), whereas NOS preserves the C6 skeleton in Citrulline.

Analytical Workflow: LC-MS/MS Protocol

This protocol is designed for HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography), which is superior to Reverse Phase (C18) for retaining polar arginine metabolites without derivatization.

Phase 1: Sample Preparation (Quenching & Extraction)

Criticality: Arginine turnover is rapid. Metabolism must be quenched immediately to preserve the isotopic snapshot.

-

Harvest: Rapidly wash cells (2x) with ice-cold PBS.

-

Quench/Lyse: Add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the plate.

-

Volume: 500 µL per

cells.

-

-

Internal Standard Spike: Add 10 pmol of heavy standard (e.g.,

-Arginine) immediately to the lysis buffer. This corrects for extraction efficiency. -

Extraction: Scrape cells, transfer to tube, vortex (1 min), and incubate at -80°C for 15 mins to precipitate proteins.

-

Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C.

-

Supernatant: Transfer to a new glass vial. Do not dry down if possible (drying can cause glutamine/glutamate cyclization artifacts); inject directly if sensitivity allows.

Phase 2: LC-MS/MS Settings (HILIC)

-

Column: Waters BEH Amide or SeQuant ZIC-pHILIC (

mm). -

Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: 85% B to 40% B over 12 minutes.

-

Ionization: ESI Positive Mode.

Data Interpretation: Mass Isotopomer Distribution Analysis (MIDA)

Correctly interpreting the mass shift (

Table 1: Mass Shift Logic for Key Metabolites

| Metabolite | Parent (M+0) | Shift with U- | Shift with Guanidino- | Mechanistic Explanation |

| Arginine | 174.1 | M+6 (+6.02 Da) | M+2 (+1.99 Da) | Parent tracer. |

| Citrulline | 175.1 | M+6 | M+1 | NOS Pathway: Retains C6 skeleton. Loses one |

| Ornithine | 132.1 | M+5 | M+0 | Arginase Pathway: Loses guanidino carbon (C1) to Urea. Loses both guanidino |

| Urea | 60.0 | M+1 | M+2 | Arginase Pathway: Receives the cleaved guanidino carbon and both nitrogens. |

| Putrescine | 88.1 | M+4 | M+0 | Polyamine Pathway: Derived from Ornithine (M+5). ODC removes C1 (CO2), leaving C4 skeleton. |

| Agmatine | 130.1 | M+5 | M+2 | ADC Pathway: Decarboxylation of Arg. Retains guanidino group (N2) but loses C1 (CO2). |

Calculation of Fractional Contribution

To quantify the flux, calculate the labeled fraction (

-

Arginase Flux Proxy: Ratio of [Ornithine M+5] / [Total Ornithine] (using

Arg). -

NOS Flux Proxy: Ratio of [Citrulline M+1] / [Total Citrulline] (using

Arg).

Scientific Validation & Quality Control

Self-Validating the System

To ensure your data represents true metabolic flux and not artifacts:

-

The "Urea Check": If measuring Arginase activity with

-Arg, you must detect M+1 Urea. If you see M+5 Ornithine but no M+1 Urea, check for ornithine recycling from the medium or Proline back-conversion. -

The "Citrulline Recycling" Loop: In kidney or endothelial cells, Citrulline can be recycled back to Arginine (via ASS1/ASL enzymes).

-

Detection: If you feed

-Arg and see M+1 Arginine appear over time, Citrulline (M+1) is being recycled back into Arginine.[11]

-

Common Pitfalls

-

Isobaric Interference: Glutamine (146 Da) and Lysine (146 Da) are close in mass to some fragments. High-resolution MS (Orbitrap/TOF) or strict retention time checks are required.

-

Back-Exchange: In long-term culture (>24h), protein degradation releases unlabeled amino acids, diluting your tracer. Keep labeling windows short (2-6 hours) for flux analysis.

References

-

Wu, G., et al. (2021). "Arginine metabolism and nutrition in growth, health and disease." Amino Acids. [Link]

-

Geiger, R., et al. (2016). "L-Arginine Modulates T Cell Metabolism and Enhances Survival and Anti-tumor Activity."[5] Cell. [Link]

-

Hiller, K., & Metallo, C. M. (2013). "Profiling metabolic networks to study cancer metabolism." Current Opinion in Biotechnology. [Link]

Sources

- 1. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling | Springer Nature Experiments [experiments.springernature.com]

- 2. Isotopic investigation of nitric oxide metabolism in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 5. L-Arginine Modulates T Cell Metabolism and Enhances Survival and Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ukisotope.com [ukisotope.com]

- 7. Nic1 inactivation enables stable isotope labeling with 13C615N4-arginine in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ckisotopes.com [ckisotopes.com]

- 10. mdpi.com [mdpi.com]

- 11. JCI - Arginine, citrulline, and nitric oxide metabolism in end-stage renal disease patients [jci.org]

Technical Deep Dive: Heavy Amino Acids in Quantitative Proteomics

The following technical guide is structured to provide an expert-level analysis of heavy amino acid utilization in quantitative proteomics. It prioritizes experimental rigor, mechanistic understanding, and actionable protocols over generic descriptions.

Executive Summary

Quantitative proteomics has shifted from simple identification to precise measurement of protein abundance, turnover, and post-translational modifications (PTMs). The incorporation of stable isotopes—specifically heavy amino acids—into the proteome represents the gold standard for reducing technical variability. Unlike chemical labeling (e.g., TMT, iTRAQ) which occurs at the peptide level after lysis, metabolic labeling (SILAC) introduces the label in vivo. This allows samples to be mixed at the earliest possible stage (intact cells), nullifying downstream processing errors.[1]

This guide details the physicochemical principles, experimental workflows, and critical control points—specifically the mitigation of arginine-to-proline conversion—required to execute high-fidelity quantitative mass spectrometry.

Fundamental Principles

The Physics of Mass Shift

The core concept relies on the mass difference (

Why Lysine and Arginine?

Trypsin is the primary protease used in bottom-up proteomics. It cleaves specifically at the C-terminus of Lysine (K) and Arginine (R) residues.[2]

-

Result: Every tryptic peptide (except the protein C-terminus) will end with exactly one K or R.[2]

-

Benefit: By labeling only K and R, every peptide carries a predictable mass shift, simplifying the computational pairing of Light (L) and Heavy (H) peaks.

Table 1: Common Heavy Isotope Configurations

| Amino Acid | Isotope Label | Notation | Mass Shift ( | Application |

| Arginine | Arg6 | +6.0201 Da | Standard SILAC | |

| Arginine | Arg10 | +10.0083 Da | Triple-SILAC / Pulse | |

| Lysine | Lys4 | +4.0251 Da | Legacy (Avoid due to RT shift) | |

| Lysine | Lys6 | +6.0201 Da | Standard SILAC | |

| Lysine | Lys8 | +8.0142 Da | Triple-SILAC / Pulse |

Methodological Framework: SILAC (Metabolic Labeling)[2][3]

SILAC (Stable Isotope Labeling by Amino acids in Cell culture) is the robust incorporation of heavy amino acids into the cellular proteome.[1][3]

Experimental Workflow

The workflow requires complete replacement of the natural amino acid pool with the heavy variant.

Figure 1: Standard SILAC workflow. The critical loop is the Adaptation Phase; incomplete incorporation leads to complex spectra and quantification errors.

Protocol: Cell Adaptation and Lysis

-

Media Preparation: Use dialyzed FBS (cutoff 10 kDa) to remove natural amino acids. Reconstitute "Heavy" media with Arg10/Lys8 and "Light" media with Arg0/Lys0.

-

Passaging: Culture cells for at least 5–6 doublings.

-

Tip: Do not let cells overgrow; contact inhibition can slow protein synthesis and incorporation rates.

-

-

Incorporation Test: Lyse a small aliquot. Run a rapid LC-MS method.

-

Validation: Inspect a high-abundance protein (e.g., Actin, Tubulin). The "Light" peak should be <5% of the "Heavy" peak.

-

-

Mixing: Count cells precisely. Mix Light and Heavy populations 1:1 before lysis if comparing whole proteomes. This accounts for lysis efficiency differences.

Critical Control Point: Arginine-to-Proline Conversion

A major artifact in SILAC is the metabolic conversion of Heavy Arginine into Heavy Proline via the ornithine pathway. This results in "satellite" peaks for proline-containing peptides, splitting the signal and ruining quantification accuracy.

Mechanism:

Arg

Mitigation Strategy:

-

Titration: Reduce Arginine concentration in media (e.g., to 28 mg/L for HeLa cells) to limit the excess available for catabolism.

-

Proline Block: Add excess Light Proline (200 mg/L) to the media. This feedback-inhibits the synthesis of Proline from Arginine.

Advanced Methodologies: AQUA and Super-SILAC

While SILAC is ideal for cell culture, it cannot be directly applied to human tissue or biofluids. Two strategies bridge this gap.

AQUA (Absolute QUAntification)

AQUA uses synthetic, heavy-labeled peptides as "spike-in" standards.

-

Workflow: Select a proteotypic peptide

Synthesize with heavy Lys/Arg -

Utility: Clinical biomarker validation where absolute concentration (fmol/mg) is required.

Super-SILAC

For tissue proteomics (e.g., tumor biopsies), a "Super-SILAC" mix is created.[4][5][6]

-

Mix Creation: Combine 3–5 heavy-labeled cell lines (e.g., HEK293, HeLa, K562) that represent the tissue's proteome.

-

Spike-in: This heavy "soup" is spiked into the tissue lysate.

-

Ratio: Tissue (Light) / Super-Mix (Heavy).

-

Logic: The heavy mix serves as a universal internal standard, allowing comparison of multiple tissue samples against the common denominator.

Application: Pulsed SILAC for Protein Turnover

Standard SILAC measures relative abundance (steady state). Pulsed SILAC (pSILAC) measures the rate of synthesis and degradation.[2][7]

Protocol:

-

At

, media is switched to Heavy. -

Samples are harvested at

hours. -

Analysis: The appearance of the Heavy peak represents new synthesis (

); the decay of the Light peak represents degradation (

Figure 2: Pulsed SILAC timeline. Kinetic parameters are derived by fitting the ratio of Heavy/Light over time to a first-order rate equation.

References

-

Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[2][3][4][5][9] Molecular & Cellular Proteomics. Link

-

Bendall, S. C., et al. (2008).[8] Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics. Link

-

Geiger, T., et al. (2010). Super-SILAC mix for quantitative proteomics of human tumor tissue.[4][5][6][10][11] Nature Methods. Link

-

Gerber, S. A., et al. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. PNAS.[12] Link

-

Schwanhäusser, B., et al. (2011). Global quantification of mammalian gene expression control. Nature. Link

Sources

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Application of Super-SILAC for Proteome Quantification | Springer Nature Experiments [experiments.springernature.com]

- 5. Design and application of super-SILAC for proteome quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. usherbrooke.ca [usherbrooke.ca]

- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 11. Super-SILAC mix for quantitative proteomics of human tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

Protocol for L-Arginine-¹³C₆,¹⁵N₄,d₇ Labeling in Cell Culture for Quantitative Proteomics

<_ _>

Authored by: Senior Application Scientist

Abstract

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely adopted metabolic labeling strategy for accurate quantitative proteomics.[1][2][3][4][5] This application note provides a detailed protocol for the use of L-Arginine-¹³C₆,¹⁵N₄,d₇ as a "heavy" amino acid in SILAC experiments. The incorporation of this stable isotope-labeled arginine into the proteome of cultured cells allows for the precise relative quantification of proteins between different experimental conditions.[1][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical procedures, explanations of critical experimental choices, and troubleshooting advice.

Introduction to SILAC and the Role of L-Arginine-¹³C₆,¹⁵N₄,d₇

SILAC is a powerful technique that relies on the metabolic incorporation of amino acids with stable isotopes into proteins as cells grow and divide.[5][6] In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of one or more essential amino acids.[3] One population is grown in "light" medium containing the natural abundance isotopes, while the other is grown in "heavy" medium containing amino acids labeled with stable isotopes like ¹³C, ¹⁵N, or ²H (deuterium).[7] After a sufficient number of cell divisions, the proteome of the cells in the "heavy" medium is fully labeled.[1][8]

The choice of L-Arginine and L-Lysine as the labeled amino acids is strategic. Trypsin, the most commonly used protease in proteomics, cleaves proteins at the C-terminus of arginine and lysine residues.[2][4][5] This ensures that nearly every tryptic peptide (with the exception of the C-terminal peptide) will contain a labeled amino acid, allowing for comprehensive proteome quantification.[5] L-Arginine-¹³C₆,¹⁵N₄,d₇ provides a significant mass shift, facilitating clear differentiation between "light" and "heavy" peptides in mass spectrometry (MS) analysis.

Materials and Reagents

Cell Culture Media and Supplements

-

SILAC-grade DMEM or RPMI-1640: Deficient in L-Arginine and L-Lysine.

-

Dialyzed Fetal Bovine Serum (dFBS): Crucial to minimize the presence of "light" amino acids that would compete with the "heavy" isotopes.[7][9][10]

-

Penicillin-Streptomycin: To prevent bacterial contamination.

-

L-Glutamine supplement (e.g., GlutaMAX™): Essential for cell health.[9]

Stable Isotope-Labeled and Unlabeled Amino Acids

-

"Heavy" L-Arginine: L-Arginine-¹³C₆,¹⁵N₄,d₇ hydrochloride (>99% isotopic purity).[11]

-

"Heavy" L-Lysine: e.g., L-Lysine-¹³C₆,¹⁵N₂ dihydrochloride (>99% isotopic purity).

-

"Light" L-Arginine: L-Arginine hydrochloride.[9]

-

"Light" L-Lysine: L-Lysine dihydrochloride.[9]

-

"Light" L-Proline: To prevent the metabolic conversion of arginine to proline.[9][12][13]

Reagents for Sample Processing

-

Phosphate-Buffered Saline (PBS): For cell washing.

-

Lysis Buffer: (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Assay Reagents: (e.g., BCA or Bradford assay).

-

Dithiothreitol (DTT) and Iodoacetamide (IAA): For reduction and alkylation of proteins.

-

Trypsin (MS-grade): For protein digestion.[14]

-

C18 StageTips or equivalent: For peptide desalting.[10]

Experimental Workflow Overview

The entire SILAC workflow can be visualized as a sequential process from cell culture adaptation to data analysis.

Caption: Generalized workflow for a SILAC experiment.

Detailed Protocols

Preparation of SILAC Media

Causality: The precise formulation of the SILAC media is paramount for successful and complete labeling. The absence of "light" arginine and lysine in the base medium and the use of dialyzed serum are non-negotiable to prevent isotopic dilution.[9]

Protocol:

-

To 500 mL of L-Arginine and L-Lysine-free DMEM or RPMI-1640, add 50 mL of dialyzed FBS (10% final concentration) and 5 mL of Penicillin-Streptomycin.[9][15]

-

For "Heavy" Medium , supplement with L-Arginine-¹³C₆,¹⁵N₄,d₇ and a corresponding heavy L-Lysine (e.g., ¹³C₆,¹⁵N₂) to the final concentrations recommended for the specific medium formulation (see Table 1). Also, add unlabeled L-Proline to a final concentration of 200 mg/L to suppress arginine-to-proline conversion.[12][13][16]

-

For "Light" Medium , supplement with the corresponding "light" L-Arginine and L-Lysine to the same final concentrations as the heavy medium.[15] Add unlabeled L-Proline to the same final concentration as the heavy medium.

-

Sterile-filter the complete media using a 0.22 µm filter unit.[9][17] Store at 4°C, protected from light.

Table 1: Recommended Amino Acid Concentrations for SILAC Media

| Amino Acid | DMEM (mg/L) | RPMI-1640 (mg/L) |

| L-Arginine (Light or Heavy) | 84 | 200 |

| L-Lysine (Light or Heavy) | 146 | 40 |

| L-Proline (Light) | 200 | 200 |

Concentrations are based on common formulations; it is advisable to consult the manufacturer's specifications for the specific medium used.[18]

Cell Culture and Labeling

Causality: Achieving near-complete (>95-97%) incorporation of the heavy amino acids is critical for accurate quantification.[10][19] This is accomplished by passaging the cells for a sufficient number of doublings to allow for protein turnover and dilution of pre-existing "light" proteins.[8][10]

Protocol:

-

Initiate cell culture in the "light" SILAC medium to ensure the cells tolerate the dialyzed serum and custom medium formulation.[9]

-

Once adapted, split the cell population into two separate flasks. Continue to culture one in the "light" medium and switch the other to the "heavy" medium.

-

Culture the cells for a minimum of five to six population doublings to ensure complete incorporation of the labeled amino acids.[8][10][20][21] For slower-growing cell lines, a longer duration or more passages may be necessary.[10]

-

Quality Control: Before initiating the main experiment, it is highly recommended to verify the labeling efficiency.[10] This involves harvesting a small aliquot of the "heavy" labeled cells, extracting proteins, digesting them with trypsin, and analyzing the peptides by mass spectrometry to confirm >95% incorporation.[10]

Sample Preparation for Mass Spectrometry

Causality: The key advantage of SILAC is the ability to combine samples at the protein level, which minimizes experimental variability during subsequent processing steps.[1][4][22]

Protocol:

-

After experimental treatment, harvest the "light" and "heavy" cell populations separately. Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the "light" and "heavy" lysates using a standard protein assay.

-

Combine equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).

-

Reduce the disulfide bonds in the combined protein mixture with DTT and alkylate the resulting free thiols with iodoacetamide.

-

Digest the proteins into peptides overnight using a sequence-grade modified trypsin.[10]

-

Desalt the resulting peptide mixture using C18 StageTips or a similar solid-phase extraction method to remove salts and detergents that can interfere with MS analysis.[10]

-

The cleaned peptides are now ready for LC-MS/MS analysis.

Troubleshooting Common Issues

Incomplete Labeling

-

Symptom: Significant peaks corresponding to "light" peptides are observed in the "heavy"-only control sample.

-

Cause & Solution:

-

Insufficient Cell Doublings: Ensure cells have undergone at least 5-6 doublings.[8][10] For slow-growing cells, extend the culture period.

-

Contamination with Light Amino Acids: Strictly use dialyzed FBS.[7][10] Ensure all media components are free of contaminating amino acids.

-

De Novo Amino Acid Synthesis: Some cell lines might synthesize their own arginine. This is less common but can be a factor.

-

Arginine-to-Proline Conversion

Causality: Some cell lines can metabolically convert arginine to proline.[9][10][23] If "heavy" arginine is used, this results in the unwanted incorporation of "heavy" proline, which can complicate data analysis and lead to inaccurate quantification.[12][23]

Caption: Metabolic conversion of heavy arginine to proline.

-

Symptom: Unexpected isotopic peaks for proline-containing peptides in the mass spectra.[23]

-

Solution:

-

Proline Supplementation: The most effective method is to supplement the SILAC medium with an excess of unlabeled L-proline (e.g., 200 mg/L).[9][12][13] This suppresses the cell's need to synthesize proline from arginine.[23]

-

Reduced Arginine Concentration: In some cell lines, lowering the concentration of labeled arginine can reduce the conversion rate.[9][13] However, this must be optimized to avoid impacting cell health.

-

Data Analysis

The analysis of SILAC data involves identifying peptide pairs ("light" and "heavy") and calculating the ratio of their signal intensities. This ratio directly reflects the relative abundance of the protein from which the peptides were derived.[1] Software platforms such as MaxQuant are commonly used for the automated analysis of SILAC data.

Conclusion

The use of L-Arginine-¹³C₆,¹⁵N₄,d₇ in SILAC experiments provides a reliable and accurate method for quantitative proteomics. By following the detailed protocols and understanding the rationale behind critical steps, researchers can achieve high-quality, reproducible data. Careful attention to media preparation, complete labeling, and potential metabolic conversions are essential for the successful application of this powerful technique.

References

-

Unknown Author. Cell Culture in SILAC media. [Link]

-

Xie, L., et al. (2015, April 24). Quantitative proteomics using SILAC: Principles, applications, and developments. BIOCEV. [Link]

-

Wikipedia. Stable isotope labeling by amino acids in cell culture. [Link]

-

Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology. [Link]

-

Bendall, S. C., et al. (2008, September 15). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. PubMed. [Link]

-

Xie, L., et al. (2015, September 15). Quantitative proteomics using SILAC: Principles, applications, and developments. PubMed. [Link]

-

MilliporeSigma. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer. [Link]

-

Pandey, A., et al. (2005, January 18). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. Johns Hopkins Medicine. [Link]

-

Yao, X. (Ed.). Quantitative Comparison of Proteomes Using SILAC. PMC. [Link]

-

UT Southwestern Proteomics Core. SILAC Quantitation. [Link]

-

Kirchhoff, A. M., et al. Quantitative analysis of SILAC data sets using spectral counting. PMC - NIH. [Link]

-

van der Woude, L. C., et al. Comparative analysis of SILAC labeled benchmark samples using.... ResearchGate. [Link]

-

Duke Department of Biostatistics and Bioinformatics. Preparation of SILAC Media. [Link]

-

Van Hoof, D., et al. (2007). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics. [Link]

-

Cambridge Centre for Proteomics. (2022, September 16). Assessing the SILAC isotope incorporation rate. [Link]

-

Yu, H., et al. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. PMC. [Link]

-

Graumann, J., et al. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells. PMC. [Link]

-

Zhang, H., et al. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. PMC. [Link]

-

Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature. [Link]

-

Nusinow, D. P., et al. (2021, March 25). Improved SILAC Quantification with Data-Independent Acquisition to Investigate Bortezomib-Induced Protein Degradation. Journal of Proteome Research - ACS Publications. [Link]

-

Unknown Author. (2016, October 19). Silac protocol. [Link]

-

Park, J. H., et al. (2012, May 7). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PMC. [Link]

-

McClatchy, D. B., et al. Stable Isotope Labeling by Amino Acids and Bioorthogonal Noncanonical Amino Acid Tagging in Cultured Primary Neurons. PMC. [Link]

-

Athena Enzyme Systems. SILAC Media. [Link]

Sources

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 4. isotope.com [isotope.com]

- 5. chempep.com [chempep.com]

- 6. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 9. usherbrooke.ca [usherbrooke.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thermo Scientific L-Arginine-HCl, 13C6, 15N4 for SILAC 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 12. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 16. wp.unil.ch [wp.unil.ch]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. hopkinsmedicine.org [hopkinsmedicine.org]

- 19. Asssessing the SILAC isotope incorporation rate [mrctoxbioinformatics.github.io]

- 20. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 22. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Precision Metabolic Profiling: Application of L-Arginine-13C6,15N4,d7

Executive Summary & Technical Rationale

L-Arginine-13C6,15N4,d7 represents the "heavyweight" class of stable isotope standards. With a mass shift of approximately +17 Da relative to the monoisotopic natural arginine, this isotopologue moves the analyte signal far beyond the naturally occurring isotopic envelope (

In the context of Metabolic Flux Analysis (MFA) , this molecule serves two distinct but critical roles, each requiring specific handling:

-

The Gold Standard for Pool Size Quantification (Primary Use): MFA models (especially Non-Stationary MFA) require absolute intracellular concentration data to calculate flux rates. This molecule is the ideal Internal Standard (ISTD) because its mass shift prevents "crosstalk" with endogenous metabolites, even in heavily 13C-labeled biological samples (e.g., cells grown on U-13C-Glucose).

-

Mechanistic Tracer (Specialized Use): While less common than

tracers due to Kinetic Isotope Effects (KIE) from the deuterium atoms, it is used to probe specific hydrogen-transfer mechanisms or to arrest metabolism at specific enzymatic steps.

Biological Context: The Arginine Node[1]

Arginine is a metabolic hub.[1][2] In MFA, accurately resolving the split between the Urea Cycle , Nitric Oxide (NO) synthesis , and Polyamine synthesis is the primary analytical challenge.

Pathway Visualization

The following diagram illustrates the competitive consumption of Arginine.

Figure 1: The Arginine Metabolic Node. Blue arrows indicate the Urea Cycle; Red arrows indicate NO synthesis. The competition between ARG and NOS determines cell fate (e.g., M1 vs. M2 macrophage polarization).

Protocol A: Absolute Quantification for MFA (IDQ)

Objective: Determine the absolute intracellular concentration (pool size) of Arginine to parameterize Non-Stationary MFA models. Role of Isotope: Internal Standard (Spike-in).

Experimental Design

-

Matrix: Cultured mammalian cells (e.g., HEK293, RAW 264.7).

-

Standard: L-Arginine-13C6,15N4,d7 (Stock: 1 mM in water).

-

Timing: Spike during the quenching/extraction step to account for extraction efficiency and matrix effects.

Step-by-Step Workflow

-

Quenching:

-

Rapidly wash cells (on dish) with 37°C PBS (1x) to remove extracellular media.

-

Critical: Perform wash in <5 seconds to prevent metabolic shock.

-

-

Extraction & Spiking:

-

Add 500 µL Extraction Solvent (80:20 Methanol:Water, pre-chilled to -80°C).

-

IMMEDIATELY spike in 10 µL of Internal Standard Stock (10 nmol total).

-

Reasoning: Spiking at the moment of cell lysis ensures the standard experiences the same degradation/adsorption losses as the endogenous analyte.

-

-

Cell Lysis:

-

Scrape cells on dry ice. Transfer to pre-chilled tubes.

-

Vortex 1 min; Sonicate 5 min (ice bath).

-

-

Clarification:

-

Centrifuge at 15,000 x g for 10 min at 4°C.

-

Transfer supernatant to LC vials.

-

-

Data Processing (The Calculation):

-

Use the Isotope Dilution Equation :

-

Self-Validating Checkpoint

-

Linearity Check: Run a calibration curve (0.1 to 100 µM native Arginine) with a constant concentration of the d7-standard. The

must be >0.99. -

Crosstalk Check: Inject the pure d7-standard. Check for signal at the native mass (m/z 175). It should be <0.1%. If higher, your standard is impure or degrading.

Protocol B: Flux Tracing (Caveats & Methods)

Objective: Trace nitrogen/carbon flow from Arginine to downstream metabolites. Role of Isotope: Tracer (Substrate in media).

The Deuterium Risk (Scientific Integrity)

Warning: Using a deuterated tracer (d7) for flux analysis introduces Kinetic Isotope Effects (KIE) .

-

Primary KIE: If a C-D bond is broken during the rate-limiting step of an enzymatic reaction (e.g., hydroxylation), the reaction rate (

) will decrease significantly ( -

Impact on Arginine:

-

Recommendation: For pure flux rates, use L-Arginine-13C6,15N4 (non-deuterated). Use the d7 variant only if you specifically intend to probe these mechanistic bottlenecks or if you need to distinguish your tracer from other heavy sources.

LC-MS/MS Technical Specifications

Arginine is highly polar and cationic. Reverse Phase (C18) chromatography is generally unsuitable due to poor retention (elutes in void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.

Chromatographic Conditions (HILIC)

-

Column: ZIC-pHILIC or Amide-HILIC (2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH 9.0 (High pH helps Arginine retention/peak shape).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient:

-

0 min: 80% B

-

10 min: 40% B

-

12 min: 40% B

-

12.1 min: 80% B (Re-equilibration is critical in HILIC).

-

Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode.

-

Mass Shift Calculation:

-

Natural Arginine (

): MW 174.1. Precursor: 175.1 . -

Standard (

):-

13C x 6 = +6 Da

-

15N x 4 = +4 Da

-

D x 7 = +7 Da

-

Total Shift: +17 Da.

-

-

New Precursor: 192.2 .

-

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Note |

| L-Arg (Native) | 175.1 | 70.1 | 25 | Proline-like fragment |

| L-Arg (Native) | 175.1 | 60.1 | 15 | Guanidino fragment |

| L-Arg (Heavy) | 192.2 | 78.2 | 25 | Corresponds to 70.1 shift |

| L-Arg (Heavy) | 192.2 | 65.1 | 15 | Corresponds to 60.1 shift |

*Note: Product ion masses must be empirically optimized as deuterium arrangement in fragments can vary based on the specific fragmentation mechanism.

References

-

Wu, G., et al. (1998).[2] "Arginine metabolism: de novo synthesis and interorgan exchange." American Journal of Physiology-Endocrinology and Metabolism.

-

Yuan, J., et al. (2008).[5] "Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach." Nature Protocols.

-

Böger, R. H. (2007). "The pharmacodynamics of L-arginine." The Journal of Nutrition.

-

Creative Proteomics. "Overview of Arginine Metabolism and Analysis."

-

Ingenza. (2025).[6] "Deuterium: Slowing Metabolism One C–H Bond At A Time." Ingenza Technical Notes.

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Arginine - Essential amino acid driving nitric oxide production and cardiovascular health - biocrates life sciences gmbh [biocrates.com]

- 3. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]

- 4. Deuterium isotope effects and product studies for the oxidation of N(omega)-allyl-L-arginine and N(omega)-allyl-N(omega)-hydroxy-L-arginine by neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Quantitative Proteomics with Labeled Arginine: A Detailed Guide to Metabolic and Chemical Labeling Strategies

Introduction: The Central Role of Arginine in Quantitative Proteomics

In the landscape of mass spectrometry-based quantitative proteomics, the strategic incorporation of stable isotopes into proteins has revolutionized our ability to accurately measure changes in protein abundance across different cellular states.[1] Arginine, a semi-essential amino acid, holds a privileged position in these methodologies. Its frequent occurrence in proteins and the specificity of trypsin, the most commonly used protease in proteomics, which cleaves at the C-terminus of arginine and lysine residues, ensure that a large proportion of peptides in a digest are amenable to quantification when using labeled arginine.[2] This application note provides a comprehensive guide to quantitative proteomics workflows centered on the use of labeled arginine, with a primary focus on the well-established Stable Isotope Labeling by Amino Acids in cell culture (SILAC) technique and emerging bioorthogonal, click chemistry-based approaches. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques for a deeper understanding of cellular biology and to accelerate therapeutic innovation.

Part 1: The Gold Standard - Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a robust and widely adopted metabolic labeling strategy that enables the accurate quantification of thousands of proteins from cultured cells.[3] The principle is elegantly simple: two or more cell populations are cultured in media that are identical in composition, with the exception that one population is supplied with a "light," naturally abundant amino acid (e.g., ¹²C₆-Arginine), while the other receives a "heavy," stable isotope-labeled counterpart (e.g., ¹³C₆-Arginine).[1][3] Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins.[4] Because the light and heavy amino acids are chemically identical, their incorporation does not affect cell physiology.[4] After experimental treatment, the cell populations are combined, and the relative abundance of proteins is determined by the ratio of the signal intensities of the heavy and light peptide pairs in the mass spectrometer.[1]

The Causality Behind Key Experimental Choices in SILAC

The success of a SILAC experiment hinges on a series of well-considered experimental decisions. Here, we delve into the rationale behind these choices:

-

Why Arginine and Lysine? The combined use of labeled arginine and lysine is the most common practice in SILAC.[2] Trypsin, the protease of choice for most proteomics experiments, specifically cleaves proteins after these two residues.[2] This ensures that nearly every tryptic peptide (with the exception of the C-terminal peptide of the protein) will contain at least one labeled amino acid, maximizing the coverage of the quantifiable proteome.[2]

-

The Importance of Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous, unlabeled amino acids that would compete with the heavy-labeled amino acids in the SILAC medium, leading to incomplete labeling and compromising quantitative accuracy.[5] Therefore, it is crucial to use dialyzed FBS, from which small molecules like free amino acids have been removed.[5]

-

Ensuring Complete Labeling: For accurate quantification, it is imperative that the incorporation of the heavy amino acid is as close to 100% as possible (typically >97%).[6] This is usually achieved by culturing the cells in the SILAC medium for at least five to six cell doublings.[6] Incomplete labeling will lead to an underestimation of protein abundance in the heavy-labeled sample.

-

The Arginine-to-Proline Conversion Problem: A known challenge in SILAC is the metabolic conversion of arginine to proline in some cell lines.[7] This can lead to the appearance of heavy-labeled proline in addition to heavy-labeled arginine, complicating data analysis. This issue can often be mitigated by supplementing the medium with unlabeled proline.[8]

Visualizing the SILAC Workflow

Caption: The general experimental workflow for a quantitative proteomics experiment using SILAC with labeled arginine.

Detailed Protocol: A Step-by-Step Guide to a SILAC Experiment